Thulium chloride heptahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Luminescence and Upconversion

Thulium(III) ions (Tm³⁺) within the chloride heptahydrate structure possess unique electronic properties. When excited by specific wavelengths of light, these ions can emit light at different wavelengths through a process called upconversion. This phenomenon allows converting lower energy light (e.g., infrared) into higher energy light (e.g., visible). Researchers utilize thulium chloride heptahydrate for developing upconversion materials for various applications, including:

- Bioimaging: Doping thulium chloride heptahydrate into nanoparticles enables them to convert near-infrared light (which penetrates deeper into tissues) to visible light, making them valuable probes for deep-tissue bioimaging [].

- Solar Cells: Upconversion materials containing thulium chloride heptahydrate can potentially improve the efficiency of solar cells by converting low-energy sunlight into usable higher-energy photons [].

Material Science

Thulium chloride heptahydrate serves as a precursor for synthesizing various thulium-based materials with interesting properties. Researchers use it to create:

- Thin films: Deposition techniques like chemical vapor deposition (CVD) can utilize thulium chloride heptahydrate to produce thin films containing thulium oxide (Tm₂O₃) or other thulium compounds. These films have potential applications in electronic devices and magneto-optic materials [].

- Doped materials: Doping other materials with thulium ions using thulium chloride heptahydrate allows researchers to introduce specific functionalities. For instance, doping crystals with Tm³⁺ can enhance their light-emitting properties [].

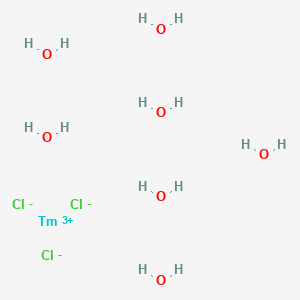

Thulium chloride heptahydrate is an inorganic compound with the formula . It is a crystalline salt that appears as a light yellow powder or a light green hygroscopic solid when hydrated. This compound is highly soluble in water and is derived from thulium, a rare earth element, and chlorine. The heptahydrate form contains seven water molecules per formula unit, which significantly influences its physical and chemical properties, including its solubility and reactivity .

- Formation from Thulium Oxide:

- Dehydration:

Upon heating, thulium chloride heptahydrate can lose water to form thulium chloride hexahydrate: - Reaction with Strong Bases:

Thulium chloride reacts with strong bases to produce thulium hydroxide:

These reactions illustrate the compound's reactivity and its potential applications in various chemical processes.

The synthesis of thulium chloride heptahydrate can be achieved through several methods:

- Direct Reaction: Reacting thulium oxide with hydrochloric acid as described previously.

- Solvothermal Synthesis: This method involves dissolving thulium salts in water under high pressure and temperature to promote crystallization.

- Precipitation Method: Mixing solutions of thulium salts with other salts that can precipitate thulium chloride heptahydrate.

These methods highlight the versatility of synthesizing this compound for various applications.

Thulium chloride heptahydrate has several notable applications:

- Optoelectronics: Used as a precursor for materials that exhibit enhanced optoelectronic properties.

- Nanotechnology: Serves as a source of thulium for the synthesis of nanostructures.

- Medical Imaging: Investigated for potential use as a contrast agent due to its unique optical properties .

These applications underline the importance of thulium chloride heptahydrate in advanced scientific fields.

Interaction studies involving thulium chloride heptahydrate primarily focus on its behavior in various environments, such as aqueous solutions or when combined with other chemical substances. Research indicates that it interacts favorably with other chlorides, enhancing solubility and stability in solution. Additionally, studies on its interactions with biological systems are ongoing, particularly regarding its safety and efficacy in medical applications .

Thulium chloride heptahydrate shares similarities with several other rare earth chlorides. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Neodymium Chloride | NdCl₃·6H₂O | Known for its magnetic properties |

| Dysprosium Chloride | DyCl₃·6H₂O | Exhibits strong thermal stability |

| Yttrium Chloride | YCl₃·6H₂O | Used extensively in phosphors |

| Samarium Chloride | SmCl₃·7H₂O | Notable for its use in lasers |

Thulium chloride heptahydrate is unique due to its specific hydration state and potential applications in optoelectronics, setting it apart from these similar compounds. Its distinct properties make it a subject of interest in both academic research and practical applications.

Thulium chloride heptahydrate is an inorganic salt with the formula TmCl₃·7H₂O and a molecular weight of 401.40 g/mol. Its structure consists of a thulium(III) ion coordinated by three chloride anions and seven water molecules, forming a distorted octahedral geometry. The hydration significantly impacts its physical properties, such as solubility and stability, compared to the anhydrous form (TmCl₃, molecular weight 275.29 g/mol).

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 13778-39-7 | |

| Molecular Formula | Cl₃H₁₄O₇Tm | |

| Appearance | Light green hygroscopic solid | |

| Melting Point | 821–824°C | |

| Solubility | Water, ethanol |